molecular formula C8H9FIN B14762216 N-Ethyl-3-fluoro-5-iodoaniline

N-Ethyl-3-fluoro-5-iodoaniline

Cat. No.: B14762216
M. Wt: 265.07 g/mol
InChI Key: FWEDLJLUSTVDDC-UHFFFAOYSA-N
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Description

N-Ethyl-3-fluoro-5-iodoaniline is an aromatic amine compound characterized by the presence of ethyl, fluoro, and iodo substituents on an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-fluoro-5-iodoaniline typically involves multiple steps. One common method is the nucleophilic substitution reaction where a fluoro and iodo substituted benzene derivative is reacted with an ethylamine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-fluoro-5-iodoaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized aniline derivatives .

Scientific Research Applications

N-Ethyl-3-fluoro-5-iodoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-3-fluoro-5-iodoaniline involves its interaction with specific molecular targets. The presence of the fluoro and iodo substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects or other applications .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-fluoro-5-iodoaniline
  • N-Ethyl-3-chloro-5-iodoaniline
  • N-Ethyl-3-fluoro-5-bromoaniline

Uniqueness

N-Ethyl-3-fluoro-5-iodoaniline is unique due to the specific combination of ethyl, fluoro, and iodo substituents. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill .

Properties

Molecular Formula

C8H9FIN

Molecular Weight

265.07 g/mol

IUPAC Name

N-ethyl-3-fluoro-5-iodoaniline

InChI

InChI=1S/C8H9FIN/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,11H,2H2,1H3

InChI Key

FWEDLJLUSTVDDC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=CC(=C1)I)F

Origin of Product

United States

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